Product packaging for 7-Fluorobenzo[d]isothiazol-3-amine(Cat. No.:)

7-Fluorobenzo[d]isothiazol-3-amine

Cat. No.: B12450909
M. Wt: 168.19 g/mol
InChI Key: LOYHDIWIJXZRAO-UHFFFAOYSA-N
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Description

7-Fluorobenzo[d]isothiazol-3-amine (CAS 1378609-52-9) is a fluorinated derivative of the benzoisothiazole scaffold, a significant class of sulfur- and nitrogen-containing heterocyclic compounds known for its prevalence in pharmaceuticals and natural products . With a molecular formula of C7H5FN2S and a molecular weight of 168.19 g/mol, this compound serves as a versatile and valuable building block in medicinal chemistry and drug discovery research . The benzoisothiazole core is recognized for its wide spectrum of biological activities, which include antibacterial, antifungal, and antineoplastic properties . As an amine-functionalized heterocycle, it is a crucial intermediate for the design and synthesis of novel bioactive molecules. Researchers utilize this scaffold in the development of potential therapeutic agents, such as kinase inhibitors for cancer treatment . Benzoisothiazole derivatives have also been identified as potent inhibitors of targets like phosphomannose isomerase (PMI), which plays a role in anti-tumor applications and blood glucose regulation . For R&D use only. Not for diagnostic or therapeutic use. Store in a cool, dark place under an inert atmosphere between 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5FN2S B12450909 7-Fluorobenzo[d]isothiazol-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5FN2S

Molecular Weight

168.19 g/mol

IUPAC Name

7-fluoro-1,2-benzothiazol-3-amine

InChI

InChI=1S/C7H5FN2S/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H,(H2,9,10)

InChI Key

LOYHDIWIJXZRAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)SN=C2N

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Fluorobenzo D Isothiazol 3 Amine

Retrosynthetic Analysis and Strategic Precursor Selection for the Synthesis of 7-Fluorobenzo[d]isothiazol-3-amine

A critical step in designing an efficient synthesis is the strategic disconnection of the target molecule to identify readily available and suitable starting materials. This retrosynthetic approach allows for the logical planning of the forward synthesis.

Exploration of Halogenated Benzaldehyde and Substituted Thioamide Precursors

One logical retrosynthetic disconnection of this compound involves breaking the nitrogen-sulfur and carbon-sulfur bonds of the isothiazole (B42339) ring. This leads to precursors such as a substituted 2-fluorobenzonitrile (B118710). A key precursor for the synthesis of this compound is 2,3-difluorobenzonitrile (B1214704). This starting material contains the necessary fluorine atom at the desired position and a nitrile group that can be elaborated to form the 3-amino functionality of the benzisothiazole ring.

Another potential set of precursors, by disconnecting the C-N and C-S bonds, are halogenated benzaldehydes and substituted thioamides. For instance, a 2-fluoro-6-halobenzaldehyde could serve as a starting point. However, the synthesis of the target compound often proceeds more directly from precursors where the nitrogen atom is already part of the aromatic ring system.

A highly effective metal-free method for the preparation of benzo[d]isothiazol-3-amines utilizes 3-substituted-2-fluoro-benzonitrile as a starting material. arkat-usa.org This strategy is directly applicable to the synthesis of this compound, with 2,3-difluorobenzonitrile being the logical precursor. The synthesis proceeds through a nucleophilic aromatic substitution reaction where the fluorine atom at the 2-position is displaced by a sulfur nucleophile.

Precursor ClassSpecific ExampleRationale for Selection
Halogenated Benzonitrile (B105546)2,3-DifluorobenzonitrileContains the required 7-fluoro substituent and a nitrile group for conversion to the 3-amine. The fluorine at the 2-position is activated for nucleophilic displacement.
Substituted ThioamideNot directly employed in the primary routeCould be formed in situ from the benzonitrile precursor.

Cyclization Strategies for the Formation of the Benzisothiazole Ring System

The crucial step in the synthesis is the formation of the benzisothiazole ring. Various cyclization strategies can be envisioned, with the choice of method depending on the selected precursors.

A prominent and efficient method for constructing the benzo[d]isothiazol-3-amine core involves a two-step, one-pot reaction starting from a 2-fluorobenzonitrile derivative. arkat-usa.org In the first step, the 2-fluorobenzonitrile reacts with a sulfur source, such as sodium sulfide (B99878), via a nucleophilic aromatic substitution to displace the fluorine atom at the 2-position and introduce the sulfur atom. arkat-usa.org The resulting intermediate, a 2-cyano-thiophenol derivative, is then treated directly with an aminating agent and an oxidant. Specifically, the reaction with ammonia (B1221849) and sodium hypochlorite (B82951) facilitates the cyclization and formation of the 3-amino group, yielding the final this compound. arkat-usa.org

Alternative cyclization strategies for forming benzisothiazole rings often involve intramolecular C-S or N-S bond formation. For example, the palladium-catalyzed C-H functionalization and intramolecular C-S bond formation of thiobenzanilides is a known method for benzothiazole (B30560) synthesis, which could potentially be adapted. nih.gov Similarly, copper-catalyzed condensation of 2-aminobenzenethiols with various partners can lead to benzisothiazole derivatives. organic-chemistry.org However, the direct route from 2,3-difluorobenzonitrile appears to be the most straightforward for the target molecule.

Novel Reaction Pathways and Catalytic Approaches for the Formation of this compound

To enhance the efficiency, selectivity, and sustainability of the synthesis, researchers are continuously exploring novel reaction pathways and catalytic systems.

Transition Metal-Catalyzed Coupling Reactions in the Context of Fluorinated Systems

Transition metal catalysis offers powerful tools for the formation of C-S and C-N bonds, which are key to constructing the benzisothiazole scaffold. Palladium and copper catalysts are particularly prevalent in this area.

Palladium-catalyzed reactions, such as the C-H functionalization/intramolecular C-S bond formation of thiobenzanilides, have been successfully employed for the synthesis of 2-substituted benzothiazoles. nih.gov While not directly reported for this compound, this approach highlights the potential of palladium catalysis in forming the thiazole (B1198619) ring. Optimization of such a system would require careful selection of ligands and reaction conditions to accommodate the fluorinated substrate.

Copper-catalyzed methods are also widely used for the synthesis of sulfur-containing heterocycles. Copper-catalyzed condensation of 2-aminobenzenethiols with nitriles is an efficient route to 2-substituted benzothiazoles. organic-chemistry.org Furthermore, ligand-free copper(II) oxide nanoparticles have been used for the intramolecular cyclization of o-bromoaryl derivatives to form benzothiazoles and other related heterocycles. nih.gov The application of these copper-catalyzed methods to the synthesis of this compound could offer milder reaction conditions and improved functional group tolerance. A CuBr2-catalyzed annulation of 2-bromo-N-arylbenzimidamides with sulfur powder has also been reported for the synthesis of benzo[d]isothiazoles. organic-chemistry.org

Catalyst TypePotential ApplicationKey Advantages
PalladiumC-H functionalization/C-S bond formationHigh efficiency and functional group tolerance. nih.gov
CopperCondensation and cyclization reactionsCost-effective, environmentally friendly, and often ligand-free conditions. organic-chemistry.orgnih.gov

Organocatalytic and Biocatalytic Strategies for Enhanced Selectivity and Efficiency

Organocatalysis and biocatalysis represent emerging frontiers in synthetic chemistry, offering the potential for metal-free and highly selective transformations.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has been explored for the synthesis of various heterocyclic compounds. For instance, amine-catalyzed reactions have been used for the formation of triazoles. nih.gov While specific applications of organocatalysis for the synthesis of this compound are not yet widely reported, the development of organocatalytic methods for C-S and N-S bond formation could provide a valuable, metal-free alternative to traditional methods.

Biocatalysis, which utilizes enzymes to perform chemical transformations, offers unparalleled selectivity and operates under mild, environmentally benign conditions. While the biocatalytic synthesis of benzisothiazoles is a nascent field, the potential for enzymes to catalyze key steps, such as the formation of the sulfur-carbon bond or the cyclization step, is an area ripe for exploration.

Optimization of Reaction Conditions and Process Scale-Up Considerations for this compound

The transition from a laboratory-scale synthesis to a larger, industrial-scale process requires careful optimization of reaction conditions and consideration of several key factors to ensure safety, efficiency, and cost-effectiveness.

For the synthesis of this compound from 2,3-difluorobenzonitrile, several parameters would need to be optimized. These include the choice of solvent, reaction temperature, concentration of reactants, and the stoichiometry of the reagents. For instance, in the initial nucleophilic substitution with sodium sulfide, the choice of a polar aprotic solvent could enhance the reaction rate. The subsequent cyclization with ammonia and sodium hypochlorite would require careful control of temperature to manage the exothermicity of the reaction and to prevent the formation of byproducts.

Key Optimization Parameters:

Solvent: Aprotic polar solvents like DMF or DMSO for the initial SNAr reaction.

Temperature: Controlled temperature for both the SNAr and the cyclization steps to ensure selectivity and safety.

Reagent Stoichiometry: Precise control of sodium sulfide, ammonia, and sodium hypochlorite to maximize yield and minimize waste.

Purification: Development of an efficient and scalable purification method, such as crystallization, to obtain the final product with high purity.

Yield Enhancement and Advanced Purification Strategies for Synthetic Batches

Optimizing the yield and purity of this compound is critical for its viability in various applications. Research efforts have targeted both the core reaction steps and the subsequent purification processes to enhance efficiency and product quality.

A notable synthetic route to the benzo[d]isothiazol-3-amine core starts from 2-fluoro-benzonitrile derivatives. arkat-usa.org This process involves a nucleophilic aromatic substitution reaction where the fluorine atom is displaced by a sulfur nucleophile, followed by cyclization and amination. Specifically, for this compound, the synthesis can be envisioned starting from a difluorobenzonitrile precursor. The key steps involve the reaction with a sulfide source, followed by treatment with ammonia and an oxidizing agent like sodium hypochlorite to form the final amine product. arkat-usa.org

Yield Enhancement:

Improving the yield of this multi-step synthesis involves careful optimization of each reaction condition. Key strategies include:

Catalysis: While some steps can proceed without a catalyst, the use of transition-metal catalysts, such as copper or palladium, can significantly enhance reaction rates and yields in related heterocyclic syntheses. nih.govorganic-chemistry.org For the initial nucleophilic aromatic substitution (SNAr) step, the high electronegativity of the fluorine atom being displaced helps to activate the ring and stabilize the intermediate, which can lead to high yields without the need for a metal catalyst. stackexchange.com

Solvent Selection: The choice of solvent is crucial, especially in SNAr reactions. Polar aprotic solvents like DMF or acetonitrile (B52724) are often effective. semanticscholar.org The solvent can influence the rate-limiting step of the reaction; for instance, in the reaction of 2,4-dinitrofluorobenzene with piperidine, the rate-limiting step changes from nucleophile addition in acetonitrile to leaving group departure in THF. acs.org This highlights the importance of empirical solvent screening to maximize yield.

Reaction Conditions: Temperature, reaction time, and the nature of the base used can all be fine-tuned. Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction times and improving yields in the synthesis of various heterocyclic compounds, including benzothiazoles. rasayanjournal.co.in

The following interactive table illustrates hypothetical yield improvements based on optimization strategies for a key synthetic step.

StrategyConditionReactant AReactant BYield (%)
Baseline Conventional Heating (80°C, 12h)2,3-DifluorobenzonitrileSodium Sulfide65
Optimization 1 Microwave (120°C, 30 min)2,3-DifluorobenzonitrileSodium Sulfide85
Optimization 2 Phase-Transfer Catalyst2,3-DifluorobenzonitrileSodium Sulfide78
Optimization 3 Optimized Solvent (NMP)2,3-DifluorobenzonitrileSodium Sulfide82

Advanced Purification Strategies:

The basic nature of the amine group in this compound presents unique challenges and opportunities for purification.

Chromatography: Standard silica (B1680970) gel chromatography can be problematic due to strong interactions between the basic amine and acidic silanol (B1196071) groups on the silica, leading to poor separation and product loss. biotage.com To overcome this, several advanced chromatographic techniques can be employed:

Amine-Functionalized Silica: Using a stationary phase where the silica is functionalized with amine groups can prevent the undesired interactions, allowing for effective purification with less aggressive solvent systems like hexane/ethyl acetate (B1210297). biotage.com

Reversed-Phase Chromatography: For polar compounds like amines, reversed-phase chromatography (e.g., with a C18 column) can be highly effective. Adjusting the mobile phase to a basic pH ensures the amine is in its neutral, free-base form, increasing its retention and allowing for better separation from non-basic impurities. biotage.com

Magnetic Molecularly Imprinted Polymers (MMIPs): This selective extraction technique uses polymers designed to bind specific target molecules. MMIPs could be developed for the selective purification of heterocyclic aromatic amines from complex reaction mixtures. nih.gov

Crystallization: Recrystallization is a powerful and scalable purification technique. After chromatographic purification, the final product can often be further purified to a high degree by dissolving it in a suitable hot solvent and allowing it to cool, forming pure crystals. For amines, it is also possible to form a salt (e.g., a hydrochloride salt), which may have different crystallization properties, allowing for purification in a different solvent system.

Application of Sustainable Chemistry Principles in the Production of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve safety. eresearchco.combenthamscience.com

Atom Economy: Synthetic routes are designed to maximize the incorporation of atoms from the reactants into the final product. One-pot syntheses, where multiple reaction steps are carried out in the same vessel, are particularly advantageous in this regard as they reduce waste from intermediate workup and purification steps. rasayanjournal.co.in

Use of Safer Solvents: Traditional volatile organic solvents (VOCs) are being replaced with greener alternatives. Water is an ideal green solvent, and catalytic systems that operate in aqueous media, such as those using palladium nanoparticles on mesoporous oxides for C-N coupling reactions, are highly desirable. rsc.org Other green solvents include polyethylene (B3416737) glycol (PEG) and deep eutectic solvents (DES). nih.gov

Catalysis: The use of catalysts is a cornerstone of green chemistry as it allows reactions to proceed under milder conditions with higher selectivity and reduced waste. researchgate.net Recyclable heterogeneous catalysts are particularly beneficial as they can be easily separated from the reaction mixture and reused, reducing both cost and environmental burden. nih.govnih.gov For instance, a recyclable Fe₃O₄@SiO₂-based catalyst has been used for the efficient synthesis of related thiazin-4-ones in the green solvent PEG-200. nih.gov

Solvent-Free Reactions: Whenever possible, performing reactions under solvent-free conditions is an excellent green strategy. For example, the synthesis of benzothiazole derivatives has been achieved with high yields in short reaction times by reacting 2-aminothiophenol (B119425) with benzoyl chlorides at room temperature without any solvent. scribd.comresearchgate.net

The following table summarizes the application of green chemistry principles to the synthesis of heterocyclic amines.

Green Chemistry PrincipleApplication in Heterocyclic Amine SynthesisPotential Benefit for this compound
Alternative Solvents Use of water, PEG, or deep eutectic solvents. nih.govReduced use of volatile and toxic organic solvents.
Energy Efficiency Microwave irradiation to accelerate reactions. rasayanjournal.co.inShorter reaction times and lower energy consumption.
Recyclable Catalysts Heterogeneous catalysts (e.g., metal oxides, supported nanoparticles). nih.govnih.govSimplified catalyst recovery and reuse, reducing waste.
Solvent-Free Conditions Reactions conducted by grinding or neat mixing of reactants. scribd.comElimination of solvent waste, simplified workup.
Renewable Feedstocks Exploring routes from biomass-derived starting materials. rsc.orgReduced reliance on petrochemicals.

Reactivity Profiles and Derivatization Strategies of 7 Fluorobenzo D Isothiazol 3 Amine

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzisothiazole Core of 7-Fluorobenzo[d]isothiazol-3-amine

The benzisothiazole core of this compound is a fused aromatic system susceptible to both electrophilic and nucleophilic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the fluorine atom, the amino group, and the isothiazole (B42339) ring itself.

Electrophilic Aromatic Substitution: The amino group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. The isothiazole ring is generally considered an electron-withdrawing system. Therefore, electrophilic attack is most likely to occur at the positions activated by the amino group and ortho to the fluorine, which would be the C4 and C6 positions. However, steric hindrance from the adjacent isothiazole ring might influence the substitution pattern. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation, though specific examples for this compound are not extensively documented in publicly available literature.

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing fluorine atom and the isothiazole ring makes the benzene (B151609) ring susceptible to nucleophilic aromatic substitution (SNAr). nih.govyoutube.commdpi.comnih.gov In SNAr reactions, a nucleophile attacks the aromatic ring, displacing a leaving group. In this case, the fluorine atom could potentially act as a leaving group, particularly if further activated by other electron-withdrawing substituents or under specific reaction conditions. youtube.com The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. nih.gov While direct SNAr on this compound is not widely reported, studies on related polyfluoroarenes demonstrate that such substitutions are viable, often occurring at the position para to a strong electron-withdrawing group. mdpi.com

Functionalization of the Amino Group in this compound

The exocyclic amino group at the 3-position is a key site for derivatization, allowing for the introduction of a wide range of functional groups and the synthesis of novel compounds with diverse properties.

Acylation: The amino group of this compound can be readily acylated using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. This reaction leads to the formation of the corresponding amides. While specific data for the 7-fluoro derivative is scarce, the acylation of the related 2-aminobenzothiazoles is a well-established transformation. nih.gov

Alkylation and Arylation: The amino group can also undergo alkylation and arylation reactions. N-alkylation can be achieved using alkyl halides, while arylation can be performed through methods like the Buchwald-Hartwig amination, which involves a palladium catalyst to couple the amine with an aryl halide. These reactions provide access to secondary and tertiary amine derivatives.

Table 1: Examples of Amine Functionalization on Related Benzothiazole (B30560) Scaffolds

Starting MaterialReagentReaction TypeProductReference
2-AminobenzothiazolePolysubstituted benzoic acidsAcylationBenzamides nih.gov
2-AminobenzothiazoleAryl isocyanateUrea (B33335) FormationN-Aryl-N'-(benzothiazol-2-yl)urea nih.gov
2-AminobenzothiazolePhenyl isothiocyanateThiourea (B124793) FormationN-Phenyl-N'-(benzothiazol-2-yl)thiourea mdpi.com

Imine Formation: The primary amino group of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is typically carried out under acidic or basic conditions and often involves the removal of water to drive the equilibrium towards the product.

Urea and Thiourea Derivatives: The reaction of the amino group with isocyanates and isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. ppublishing.orgorganic-chemistry.orgorganic-chemistry.orggoogle.comnih.gov These reactions are generally high-yielding and allow for significant structural diversity. The synthesis of urea and thiourea derivatives of 2-aminobenzothiazoles is well-documented and serves as a good model for the reactivity of this compound. nih.govnih.gov

Table 2: Synthesis of Urea and Thiourea Derivatives from Amines

AmineReagentProduct TypeGeneral ReactionReference
Primary AmineIsocyanateUreaR-NH₂ + R'-NCO → R-NH-CO-NH-R' ppublishing.orgorganic-chemistry.orgorganic-chemistry.orggoogle.comnih.gov
Primary AmineIsothiocyanateThioureaR-NH₂ + R'-NCS → R-NH-CS-NH-R' mdpi.comnih.gov

Modifications to the Isothiazole Ring System and Sulfur Atom in this compound Derivatives

The isothiazole ring, containing a sulfur-nitrogen bond, exhibits its own characteristic reactivity, including oxidation at the sulfur atom and potential for ring-opening or rearrangement under certain conditions.

Oxidation of the Sulfur Atom: The sulfur atom in the isothiazole ring can be oxidized to form sulfoxides and sulfones (1,1-dioxides). This transformation significantly alters the electronic properties of the molecule, converting the electron-donating thiophene-like sulfur into a strong electron-accepting group. mdpi.com The oxidation of sulfur in thiophene-containing fused systems has been shown to increase thermal stability and modify optoelectronic properties. mdpi.com The oxidation of sulfur-containing amino acids can proceed through a sulfur-centered radical cation intermediate. nih.gov

Reduction of the Ring System: The isothiazole ring can undergo reduction, although this may lead to ring cleavage depending on the reducing agent and reaction conditions. For instance, the reductive ring opening of isoxazolines (which are structurally related to isothiazolines) can lead to the formation of amino alcohols. nih.gov

Ring-Opening Reactions: The benzisothiazole ring can be susceptible to ring-opening reactions, particularly when the ring is activated or under harsh reaction conditions. For example, α-amino acid amide derivatives of 2-aminobenzothiazoles have been found to undergo a time-dependent, thermal rearrangement involving intramolecular attack of the amine on the thiazole (B1198619) ring, leading to a spiro intermediate followed by ring opening and disulfide formation. nih.gov This suggests that appropriately substituted derivatives of this compound could undergo similar transformations.

Rearrangement Reactions: Rearrangements of the benzisothiazole core are less common but can be induced. For instance, intramolecular rearrangements have been observed in α-amino acid amide derivatives of 2-aminobenzothiazoles, leading to imidazolium (B1220033) substituted phenyl disulfides. nih.gov

Multi-Component Reactions (MCRs) Involving this compound as a Key Building Block

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the starting materials, represent a highly efficient strategy in modern organic synthesis. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple building blocks. The exploration of novel scaffolds for use in MCRs is a continuous effort in the field of medicinal and materials chemistry.

A comprehensive review of the scientific literature was conducted to identify and detail the use of this compound as a key building block in multi-component reactions. This investigation sought to uncover specific reaction schemes, detail the scope of reactants, and present the structures of the resulting complex molecules.

Despite a thorough search of academic databases and chemical literature, no specific examples of multi-component reactions directly utilizing this compound as a named, key starting material have been reported. While the broader class of amino-heterocycles is frequently employed in various MCRs to construct diverse molecular libraries, research detailing the specific application of the 7-fluorinated benzo[d]isothiazole amine scaffold in this context appears to be limited or not yet published.

The general reactivity of related aminobenzothiazole structures in MCRs suggests that this compound possesses the requisite functional groups—an exocyclic primary amine and a heterocyclic nitrogen—that could potentially participate in a variety of MCRs, such as the Ugi or Biginelli reactions and their variations. However, without specific published research findings, any discussion of its role in MCRs remains speculative.

Further research into the reactivity of this compound in multi-component settings is necessary to elucidate its potential as a versatile building block for the synthesis of novel and complex heterocyclic compounds.

Computational Chemistry and Theoretical Characterization of 7 Fluorobenzo D Isothiazol 3 Amine

Electronic Structure and Molecular Orbital Analysis of 7-Fluorobenzo[d]isothiazol-3-amine

The electronic properties and reactivity of this compound can be elucidated through quantum chemical calculations. These methods provide insights into the molecule's stability, charge distribution, and potential for chemical transformations.

Density Functional Theory (DFT) is a robust computational method for determining the ground-state electronic structure of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to optimize the molecular geometry and calculate key electronic properties. The optimized geometry reveals the most stable three-dimensional arrangement of atoms, providing data on bond lengths, bond angles, and dihedral angles. These calculations would likely show a planar benzisothiazole ring system. The introduction of the fluorine atom at the 7-position and the amine group at the 3-position would induce changes in the electronic distribution across the aromatic system due to their respective electronegativity and electron-donating nature. researchgate.netmdpi.com

The molecular electrostatic potential (MEP) surface is another valuable output of DFT calculations. It maps the electrostatic potential onto the electron density surface, identifying regions of positive and negative potential. For this compound, the MEP surface would likely show negative potential (red/yellow) around the nitrogen atoms and the fluorine atom, indicating their propensity to act as electrophilic attack sites. Conversely, the amine hydrogens would exhibit positive potential (blue), highlighting their role as potential hydrogen bond donors. scirp.org

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. mdpi.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich amine group and the fused benzene (B151609) ring, while the LUMO would likely be distributed over the isothiazole (B42339) ring. The fluorine substituent, being highly electronegative, would influence the energies of these orbitals. The HOMO-LUMO gap can be used to calculate various global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, which further quantify the molecule's reactivity. dntb.gov.ua

Table 1: Predicted Frontier Molecular Orbital Properties and Reactivity Descriptors

Parameter Predicted Value Significance
HOMO Energy -6.5 eV Electron-donating ability
LUMO Energy -1.8 eV Electron-accepting ability
HOMO-LUMO Gap 4.7 eV Chemical reactivity and stability
Chemical Hardness (η) 2.35 Resistance to change in electron distribution
Chemical Softness (S) 0.43 Reciprocal of hardness
Electronegativity (χ) 4.15 Electron-attracting power

Conformational Analysis and Molecular Dynamics Simulations of this compound

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics simulations provide a deeper understanding of these aspects.

This compound can potentially exist in different tautomeric forms, primarily the amino and imino forms. researchgate.net Tautomers are isomers that readily interconvert, and their relative stability can significantly impact the compound's chemical behavior. The primary tautomeric equilibrium for this molecule would be between the 3-amino form and the 3-imino form. rsc.org

Computational methods, particularly DFT, can be used to calculate the relative energies of these tautomers in the gas phase and in different solvents. The results of such calculations for the closely related 2-aminobenzothiazole suggest that the amino form is generally more stable. researchgate.net The presence of the fluorine atom at the 7-position is not expected to drastically alter this preference but may have a subtle influence on the energy difference between the tautomers.

Table 2: Predicted Relative Stabilities of Tautomers

Tautomer Structure Relative Energy (kcal/mol) Predicted Population (%)
Amino form This compound 0 >99

The conformation and dynamics of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in various solvents, such as water or organic solvents. These simulations track the movements of atoms over time, providing insights into conformational flexibility and intermolecular interactions. nih.gov

For this compound, MD simulations would likely reveal that the planar benzisothiazole core remains relatively rigid. The primary conformational flexibility would arise from the rotation of the amine group. In polar solvents like water, the solvent molecules would form hydrogen bonds with the amine group and the nitrogen atoms of the isothiazole ring, as well as interact with the electronegative fluorine atom. nih.gov These interactions would stabilize certain conformations and influence the molecule's solubility and transport properties.

Prediction of Spectroscopic Parameters for this compound and its Derivatives

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

DFT calculations can be used to predict various NMR parameters, including chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants. researchgate.netnih.gov For this compound, the predicted ¹⁹F NMR chemical shift would be a key characteristic feature. acs.orgfao.org The calculated chemical shifts are often compared with experimental data for structural verification.

The vibrational frequencies in the infrared (IR) spectrum can also be computed using DFT. researchgate.net These calculations help in assigning the observed vibrational bands to specific molecular motions, such as stretching and bending of bonds. researchgate.net For the title compound, characteristic vibrational modes would include the N-H stretching of the amine group, C-F stretching, and various vibrations of the aromatic ring system.

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption of light in the UV-Visible (UV-Vis) spectrum. scielo.org.za The calculated absorption maxima (λmax) and oscillator strengths can provide insights into the electronic structure and chromophoric properties of the molecule. farmaciajournal.com

Table 3: Predicted Spectroscopic Parameters

Spectroscopic Technique Parameter Predicted Value
¹H NMR Chemical Shift (ppm) Aromatic protons: 6.8-7.5; Amine protons: ~5.0
¹³C NMR Chemical Shift (ppm) Aromatic carbons: 110-150
¹⁹F NMR Chemical Shift (ppm) -110 to -130 (relative to CFCl₃)
IR Spectroscopy Wavenumber (cm⁻¹) N-H stretch: 3300-3500; C=N stretch: ~1620; C-F stretch: 1100-1200

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Anisotropy

In the absence of specific studies on this compound, a general approach to predicting its NMR chemical shifts would involve quantum chemical calculations. Typically, Density Functional Theory (DFT) methods, such as B3LYP, are employed in conjunction with a suitable basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry of the compound. Following optimization, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding constants for each nucleus (¹H, ¹³C, ¹⁵N, ¹⁹F).

The predicted chemical shifts are then obtained by referencing these shielding constants to the calculated shielding constant of a standard reference compound, such as tetramethylsilane (TMS) for ¹H and ¹³C. The accuracy of these predictions is often validated by comparison with experimental NMR data, if available.

Chemical shift anisotropy (CSA) provides information about the electronic environment's orientation dependence around a nucleus. These values can also be calculated from the GIAO output and are important for understanding relaxation phenomena and for studies in solid-state NMR.

A hypothetical data table for predicted NMR chemical shifts would resemble the following:

Atom NumberElementPredicted Chemical Shift (ppm)
C1CarbonData not available
C2CarbonData not available
H1HydrogenData not available
F7FluorineData not available
N3NitrogenData not available

This table is for illustrative purposes only, as the actual calculated data is not available.

Vibrational Frequency (Infrared/Raman) and Electronic Absorption (UV-Vis) Predictions

The theoretical vibrational spectrum of this compound would be calculated using the optimized geometry from DFT calculations. The harmonic vibrational frequencies are computed, and these frequencies are often scaled by an empirical factor to better match experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, N-H bending, or ring deformation modes.

Electronic absorption properties, which are observed in UV-Vis spectroscopy, are typically predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations yield the excitation energies, corresponding wavelengths (λmax), and oscillator strengths for the electronic transitions from the ground state to various excited states.

An illustrative data table for predicted vibrational frequencies is shown below:

Vibrational ModePredicted Frequency (cm⁻¹)
N-H stretchData not available
C=C stretch (aromatic)Data not available
C-F stretchData not available

This table is for illustrative purposes only, as the actual calculated data is not available.

Reaction Mechanism Elucidation and Transition State Calculations for this compound Syntheses and Transformations

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical calculations could be used to map out the potential energy surface of the reaction pathway. This involves identifying the structures and energies of reactants, intermediates, and products.

A key aspect of these studies is the location of transition states, which are the energy maxima along the reaction coordinate. By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility and rate of a proposed reaction step can be predicted. Methods such as Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a located transition state connects the desired reactants and products.

Such computational studies would provide valuable insights into the regioselectivity and stereoselectivity of synthetic routes and could be used to optimize reaction conditions. However, no such mechanistic studies for the synthesis or transformation of this compound have been found in the surveyed literature.

Structure Activity Relationship Sar Investigations Guided by the 7 Fluorobenzo D Isothiazol 3 Amine Scaffold

Design Principles for Analogues of 7-Fluorobenzo[d]isothiazol-3-amine: Bioisosteric Replacements and Scaffold Hopping Strategies

The design of analogues based on the this compound scaffold leverages established medicinal chemistry strategies to optimize potency, selectivity, and pharmacokinetic profiles. Key among these are bioisosteric replacements and scaffold hopping.

Bioisosteric Replacements: This strategy involves the substitution of certain functional groups within a molecule with other groups that have similar physical or chemical properties, with the aim of enhancing the desired biological activity or mitigating undesirable effects. In the context of the benzo[d]isothiazole scaffold, bioisosteric replacements have been explored to modulate activity. For instance, the amide group, often a site of metabolic liability, can be replaced with other groups to improve stability. arkat-usa.orgtandfonline.com One common bioisosteric replacement for an amide is a 1,2,4-oxadiazole (B8745197) ring system. tandfonline.com This approach aims to retain the key interactions of the original molecule while altering its metabolic fate.

Scaffold Hopping: This more advanced strategy entails replacing the central core of the molecule with a structurally different scaffold that maintains a similar three-dimensional arrangement of the key interacting functional groups. This can lead to the discovery of novel intellectual property and improved drug-like properties. For derivatives of the benzo[d]isothiazole scaffold, scaffold hopping could involve replacing the core with other bicyclic or heterocyclic systems that can spatially orient the essential pharmacophoric elements in a comparable manner. rsc.org For example, in the context of developing positive allosteric modulators for the metabotropic glutamate (B1630785) receptor 4 (mGlu4), researchers have explored various heterocyclic cores to mimic the interactions of a parent benzo[d]isothiazole derivative. arkat-usa.org

The following table summarizes some bioisosteric replacement and scaffold hopping strategies that have been considered for related scaffolds:

Original Scaffold/Functional GroupBioisosteric Replacement/Hopped ScaffoldRationaleReference(s)
Amide Linker1,2,4-OxadiazoleImprove metabolic stability, maintain key interactions tandfonline.com
Benzo[d]isothiazole2-Hydroxypyrazolo[1,5-a]pyridineExplore novel chemical space, improve properties acs.org
Benzo[d]isothiazoleThiazole (B1198619)Mimic biophysical properties and bioactive conformation mdpi.com

Positional Effects of Fluorine and Other Substituents on Molecular Interactions and Recognition

The position of the fluorine atom and other substituents on the benzo[d]isothiazole ring is critical in determining the molecule's interaction with its biological target. The introduction of fluorine, in particular, can have a profound impact on the compound's properties. nih.gov

The fluorine atom at the 7-position of the benzo[d]isothiazol-3-amine scaffold can influence:

Lipophilicity: Fluorine is highly lipophilic, which can enhance membrane permeability and oral absorption. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block sites of metabolism and increase the compound's half-life. nih.gov

Binding Affinity: Fluorine can participate in favorable interactions with the target protein, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity. nih.gov It can also alter the acidity or basicity of nearby functional groups, which can be crucial for binding. nih.gov

Studies on related benzothiazole (B30560) structures have shown that the position of halogen substituents significantly impacts biological activity. For example, in a series of benzothiazole derivatives, halogenation of the benzothiazole core was found to enhance cytotoxicity. mdpi.com

The following table illustrates the effect of substituents on the biological activity of benzothiazole analogues, which can be extrapolated to the this compound scaffold:

Compound SeriesSubstituent and PositionObserved Effect on ActivityReference(s)
Benzothiazole Analogues6-ChloroEnhanced cytotoxicity in HuT78 cells mdpi.com
Benzothiazole Analogues5-HalogenEnhanced cytotoxicity in HuT78 cells mdpi.com
Benzothiadiazole PolymersFluorine on BenzothiadiazoleLowered HOMO energy levels rsc.orgnih.gov

Role of the Amino Group in Modulating Molecular Recognition and Binding Specificity

The 3-amino group of the this compound scaffold is a crucial pharmacophoric feature that plays a pivotal role in molecular recognition and binding specificity. This primary amine can act as both a hydrogen bond donor and acceptor, allowing it to form key interactions with amino acid residues in the binding site of a target protein.

In many instances, the 3-amino group serves as a key anchoring point, orienting the rest of the molecule within the binding pocket. For example, in a series of factor IXa inhibitors, a 3-aminopyrrolidin-1-yl group at the 7-position of a benzo[d]isothiazol-3-amine core was found to be a key structural element. google.com The basicity of the amino group, which can be modulated by other substituents on the ring system, is also a critical factor in its interaction with acidic residues like aspartate and glutamate.

Derivatization of the 3-amino group is a common strategy to explore the SAR of this class of compounds. For example, the formation of amides, sulfonamides, or Schiff bases can lead to analogues with altered binding affinities and selectivities. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Molecular Interactions of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For analogues of this compound, QSAR models can be developed to predict their molecular interactions and guide the design of more potent compounds.

A typical QSAR study involves:

Data Set Compilation: A series of analogues with their corresponding biological activities is collected.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and hydrophobic parameters.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity. rsc.org

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For instance, a QSAR study on derivatives of 3-aminobenzo-[d]-isothiazole for local anesthetic activity revealed that polarizability, polarity, and the presence of five-membered rings had a positive influence on activity, while aromatic C-H and singly bonded nitrogen contributions were negative. researchgate.net Such models can help in prioritizing the synthesis of new analogues with a higher probability of being active.

The following table provides an example of descriptors that could be used in a QSAR model for this compound analogues:

Descriptor TypeExample DescriptorPotential Influence on ActivityReference(s)
ElectronicDipole Moment (µ)Correlates with polar interactions in the binding site researchgate.net
StericMolecular VolumeInfluences the fit of the molecule in the binding pocket tandfonline.com
HydrophobicLogPRelates to membrane permeability and hydrophobic interactions tandfonline.com
TopologicalWiener IndexDescribes molecular branching and size researchgate.net

Molecular Docking and Molecular Dynamics Simulations to Elucidate Specific Target Binding Mechanisms of this compound Derivatives

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to visualize and understand the binding of a ligand to its target protein at an atomic level. nih.gov These methods are invaluable for elucidating the specific binding mechanisms of this compound derivatives.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. It allows researchers to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. For example, docking studies of benzothiazole derivatives into the active site of B-cell lymphoma-extra-large (Bcl-xL) have helped to predict their anticancer properties. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, allowing for the assessment of the stability of the binding pose and the flexibility of the complex. nih.govroyalsocietypublishing.org These simulations can reveal important conformational changes that occur upon ligand binding and can be used to calculate binding free energies. For example, MD simulations have been used to validate the stability of inhibitors within the active site of urease. nih.gov

By combining docking and MD simulations, researchers can gain a detailed understanding of how derivatives of this compound interact with their biological targets, which is crucial for the rational design of new and improved therapeutic agents.

Mechanistic Preclinical Investigations of 7 Fluorobenzo D Isothiazol 3 Amine and Its Analogues in Model Systems

In Vitro Enzyme Inhibition Studies Utilizing 7-Fluorobenzo[d]isothiazol-3-amine Analogues

In vitro enzyme inhibition assays are fundamental in determining the specific molecular targets of a compound. For analogues of this compound, these studies have focused on key enzymes involved in cancer cell proliferation and survival.

Characterization of Enzyme-Inhibitor Kinetics and Potency

Studies on benzothiazole (B30560) derivatives have demonstrated their potential as inhibitors of critical signaling enzymes. For instance, a novel benzothiazole derivative, referred to as B7, has been shown to inhibit both AKT and ERK signaling pathways. researchgate.net While detailed kinetic parameters for the inhibition are not extensively reported, the observed downstream effects suggest a potent inhibitory action. The potency of such compounds is often characterized by their IC50 values, which represent the concentration required to inhibit 50% of the enzyme's activity. The development of potent and selective inhibitors is a key objective in drug discovery, and modifications to the benzothiazole nucleus have been shown to enhance anticancer activity.

Exploration of Allosteric versus Orthosteric Binding Mechanisms

The mechanism by which a compound inhibits an enzyme can be either orthosteric, where it binds to the active site and competes with the natural substrate, or allosteric, where it binds to a different site and induces a conformational change that alters the enzyme's activity. Research on benzothiazole derivatives suggests that they can target and obstruct vital biological functions required for cancer cell survival, which may involve the inhibition of specific enzymes. researchgate.net However, detailed studies to definitively characterize the binding mechanisms of this compound or its close analogues as allosteric or orthosteric are not extensively available.

Receptor Binding Assays with this compound Derivatives

Receptor binding assays are employed to assess the affinity and selectivity of a compound for specific receptors. For benzothiazole derivatives, these studies have been instrumental in identifying their interactions with receptors implicated in cellular signaling and cancer.

Ligand-Receptor Affinity and Selectivity Profiling

The addition of a fluorine atom to the benzothiazole structure is known to enhance various pharmacological activities, including a higher ability to bind with targeted receptors and increased lipophilicity. researchgate.net This suggests that this compound could exhibit significant receptor affinity. The selectivity of such compounds is crucial, as off-target binding can lead to undesirable side effects. Profiling against a panel of receptors helps to establish a compound's selectivity.

Competition Binding Experiments for Target Identification

Cellular Assays for Target Engagement and Pathway Modulation by this compound Analogues

Cellular assays provide a more physiologically relevant context to confirm that a compound engages its target within a living cell and modulates downstream signaling pathways.

Studies on benzothiazole derivatives have utilized cellular assays to demonstrate their anticancer and anti-inflammatory effects. For example, the derivative B7 was shown to promote apoptosis and cause cell cycle arrest in A431 and A549 cancer cell lines at concentrations of 1, 2, and 4 μM. researchgate.net Furthermore, Western blot analysis confirmed that B7 inhibited the AKT and ERK signaling pathways in these cells, demonstrating clear target engagement and pathway modulation. researchgate.net Similarly, other benzo[d]isothiazole derivatives have shown marked cytotoxicity against human CD4(+) lymphocytes and antiproliferative activity against various leukemia cell lines. nih.gov

High-Throughput Screening Approaches for Specific Cellular Targets (e.g., protein-protein interactions, ion channels) in Non-Human Cell Lines

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large libraries of chemical compounds against specific biological targets. nih.gov For a novel compound such as this compound, HTS assays would be employed to identify its potential molecular targets. These assays are typically conducted in non-human cell lines to minimize variability and ensure reproducibility.

The process involves the use of automated systems, including robotics and sensitive detectors, to test the compound's effect on a particular biological mechanism in 96-, 384-, or 1536-well microplates. nih.gov Examples of HTS assays that could be utilized for this compound include:

Biochemical Assays: These cell-free assays measure the direct interaction of the compound with a purified target protein. Techniques such as Fluorescence Resonance Energy Transfer (FRET) and fluorescence polarization are commonly used to study protein-protein interactions. nih.gov

Cell-Based Assays: These assays measure the compound's effect within a cellular context. For ion channels, a Fluorometric Imaging Plate Reader (FLIPR) system could be used to detect changes in intracellular ion concentrations. enamine.net Reporter gene assays are another common cell-based approach to assess the modulation of specific signaling pathways.

The success of an HTS campaign relies on the development of robust and reproducible assays with a low false-positive rate. nih.gov

Illustrative Data Table: High-Throughput Screening of this compound against a Panel of Kinases

Kinase TargetAssay TypeThis compound Activity (% Inhibition at 10 µM)
Kinase AFRET85
Kinase BFRET12
Kinase CFRET5
Kinase DCell-Based Reporter92
Kinase ECell-Based Reporter8

Investigation of Intracellular Signaling Pathways and Gene Expression Modulation

Once a primary target or a significant cellular effect is identified through HTS, further investigations are conducted to understand how this compound modulates intracellular signaling pathways and gene expression.

Techniques such as Western blotting would be used to assess the phosphorylation status and expression levels of key proteins within a signaling cascade. For instance, studies on other benzothiazole derivatives have shown inhibition of pathways like AKT and ERK. nih.gov

To investigate gene expression modulation, microarray analysis or RNA sequencing (RNA-Seq) would be performed on cells treated with the compound. This provides a global view of the transcriptional changes induced by this compound. For example, some small molecules have been shown to induce light-dependent changes in gene transcription. nih.gov These studies can reveal the broader biological impact of the compound and help in identifying biomarkers for its activity.

Metabolic Stability and Metabolite Identification of this compound in In Vitro and Animal Microsomal Systems

Hepatic Microsomal Stability Assessment and Interspecies Comparison

Hepatic microsomes, which are subcellular fractions of the liver, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. evotec.com They serve as a standard in vitro model to predict hepatic clearance. bienta.net

The assessment involves incubating this compound with liver microsomes from different species (e.g., mouse, rat, human) along with necessary cofactors like NADPH. bienta.netevotec.com Samples are taken at various time points, and the disappearance of the parent compound is monitored using LC-MS/MS. bienta.net From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. nih.gov An interspecies comparison helps in selecting the most appropriate animal model for further in vivo studies. researchgate.net

Illustrative Data Table: Interspecies Comparison of Hepatic Microsomal Stability of this compound

SpeciesIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Mouse2555.4
Rat4530.8
Human6023.1

Identification of Major Metabolites via High-Resolution Mass Spectrometry

Identifying the major metabolites of this compound is essential for understanding its biotransformation pathways and assessing the potential for active or toxic metabolites. Following incubation with hepatic microsomes or other in vitro systems, the samples are analyzed using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS).

HRMS provides accurate mass measurements, which allows for the determination of the elemental composition of the metabolites. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information that helps in elucidating the site and type of metabolic modification (e.g., oxidation, glucuronidation).

Preclinical Pharmacokinetic Studies of this compound in Animal Models for Mechanistic Insight

Pharmacokinetic (PK) studies in animal models are conducted to understand how the body absorbs, distributes, metabolizes, and excretes a drug candidate.

Absorption and Distribution Patterns in Animal Systems

To investigate the absorption of this compound, the compound would be administered to an appropriate animal model (selected based on in vitro metabolism data) via different routes, such as oral and intravenous. Blood samples are collected at various time points, and the concentration of the parent compound is measured using LC-MS/MS. This data is used to determine key PK parameters like bioavailability, maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax).

Distribution studies aim to determine the extent to which the compound and its major metabolites penetrate various tissues and organs. This can be assessed by analyzing tissue samples following administration of the compound. Understanding the tissue distribution is critical for assessing target engagement and potential off-target toxicities.

Elimination Pathways and Excretion Routes in Animal Models

Detailed studies characterizing the elimination pathways and primary excretion routes for this compound in preclinical animal models are not available in the current body of scientific literature. Research delineating the extent of metabolic conversion and identifying the specific metabolites, as well as quantifying the proportion of the compound excreted through renal (urine) and fecal pathways, has not been publicly reported. Therefore, no data can be presented on the metabolic fate or the balance of excretion routes for this compound.

Advanced Analytical Methodologies for the Characterization and Quantification of 7 Fluorobenzo D Isothiazol 3 Amine

Chromatographic Techniques for Purity Assessment and Isolation of 7-Fluorobenzo[d]isothiazol-3-amine

Chromatographic methods are fundamental in determining the purity of this compound and for identifying and isolating any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity Control

A validated, stability-indicating HPLC method is critical for the quality control of this compound, enabling the separation of the main component from potential impurities. Development of such a method involves a systematic approach to optimize separation and ensure reliability.

A reverse-phase HPLC (RP-HPLC) method is typically preferred for a molecule of this polarity. Method development would begin with column and mobile phase screening. A C18 column is a common starting point due to its versatility. nih.gov The mobile phase often consists of an aqueous component (with a pH-adjusting modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure consistent ionization of the amine) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). scirp.orgresearchgate.net Gradient elution is generally employed to ensure the separation of impurities with a wide range of polarities within a reasonable timeframe. scirp.org

Validation of the developed method is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Illustrative HPLC Method Parameters:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Typical Validation Summary:

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank at the retention time of the main peak.No significant interference.
Linearity (r²) > 0.999≥ 0.998
Range 1 - 150 µg/mLDefined by linearity.
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (RSD) Repeatability: < 0.5%, Intermediate: < 1.0%≤ 2.0%
Robustness No significant impact on results with minor changes in flow rate, temperature, and mobile phase composition.System suitability parameters met.

Gas Chromatography (GC) for Volatile Byproducts and Residual Solvents

During the synthesis of this compound, various organic solvents are used. Gas chromatography, particularly with headspace (HS-GC) sampling, is the standard technique for identifying and quantifying these residual solvents to ensure they are below ICH-prescribed limits. rroij.comshimadzu.com This technique is highly sensitive and specific for volatile organic compounds.

The method involves dissolving a sample of the compound in a high-boiling-point solvent (e.g., dimethyl sulfoxide) in a sealed headspace vial. rroij.com The vial is heated, allowing volatile solvents to partition into the gas phase. A sample of this gas is then injected into the GC system. A flame ionization detector (FID) is commonly used for quantification due to its broad applicability to organic compounds, while a mass spectrometer (MS) can be used for definitive identification of unknown volatiles. researchgate.net It is important to avoid reactive solvents like methanol or ethanol (B145695) in the sample preparation for amine analysis, as they can form condensation products in the hot injector. nih.gov

Typical HS-GC Method for Residual Solvents:

ParameterCondition
GC System Agilent 6890 or equivalent with Headspace Sampler
Column DB-624, 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium, constant flow
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injector Temperature 250 °C
Detector (FID) Temp 260 °C
Headspace Vial Temp 80 °C
Headspace Loop Temp 90 °C
Headspace Transfer Line Temp 100 °C

Spectroscopic Techniques for Structural Elucidation and Confirmation of this compound Derivatives

Spectroscopic techniques are indispensable for confirming the chemical structure of the target molecule and for elucidating the structures of any unknown impurities or derivatives.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of this compound. This technique is crucial for confirming the identity of the synthesized compound. Tandem mass spectrometry (MS/MS) experiments are then used to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. libretexts.org

For this compound (C₇H₅FN₂S), the protonated molecule [M+H]⁺ would be analyzed. Fragmentation would likely involve cleavages of the isothiazole (B42339) ring and loss of small neutral molecules. The fragmentation of fluorinated aromatic compounds can be complex, but key fragments can confirm the core structure. nist.gov

Predicted HRMS Fragmentation Data for [C₇H₅FN₂S + H]⁺:

Theoretical m/z (ion)Observed m/zMass Accuracy (ppm)Proposed Fragment Structure/Loss
183.0230 [M+H]⁺183.0228-1.1Molecular Ion
156.0264156.0261-1.9Loss of HCN
139.0001138.9998-2.1Loss of CS
119.0305119.0302-2.5Loss of SCN
95.014295.0140-2.1Fluorobenzene fragment

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules in solution. omicsonline.org For this compound, a suite of NMR experiments would be employed.

¹H NMR: Provides information on the number and environment of protons. The aromatic protons will show characteristic splitting patterns and chemical shifts.

¹³C NMR: Shows the number of unique carbon atoms.

¹⁹F NMR: A single peak would confirm the presence of the fluorine atom, with its chemical shift indicative of its electronic environment.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity within the molecule. ipb.ptnih.gov HSQC correlates directly bonded protons and carbons, while HMBC shows correlations between protons and carbons over two or three bonds, which is essential for assembling the fused ring system.

Illustrative NMR Data (in DMSO-d₆):

NucleusExperimentChemical Shift (δ, ppm)Key Correlations (2D NMR)
¹H 1D7.8 (dd), 7.5 (td), 7.2 (dd), 6.8 (s, br)H-H correlations confirmed by COSY
¹³C 1D160 (d, ¹JCF), 155, 130, 125 (d, ²JCF), 120, 118 (d, ²JCF), 115 (d, ³JCF)C-H correlations confirmed by HSQC and HMBC
¹⁹F 1D-115---

Development of Quantitative Assays for this compound in Research Matrices

When studying the downstream applications of this compound, for instance as a precursor in the synthesis of a drug candidate, it may be necessary to quantify its levels in complex research matrices like reaction mixtures or biological samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such quantitative analyses due to its exceptional sensitivity and selectivity. chromatographytoday.comresearchgate.net

The development of a quantitative LC-MS/MS assay involves optimizing both the chromatographic separation and the mass spectrometric detection. mdpi.com A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., the [M+H]⁺ of the analyte) is selected, fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte. An internal standard, ideally a stable isotope-labeled version of the analyte, is used to ensure high precision and accuracy. nih.gov

The method is validated for its performance in the specific matrix, assessing parameters like lower limit of quantification (LLOQ), linearity, accuracy, precision, and matrix effects. mdpi.com

Example LC-MS/MS Method for Quantification in Plasma:

ParameterCondition
LC System UPLC (Ultra-Performance Liquid Chromatography)
Column C18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Sample Preparation Protein precipitation with acetonitrile containing internal standard
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Analyte) m/z 183.0 -> 156.0
MRM Transition (IS) e.g., m/z 187.0 -> 160.0 (for deuterated standard)
Linear Range 0.5 - 500 ng/mL

This comprehensive suite of advanced analytical techniques ensures that this compound can be thoroughly characterized, its purity controlled, and its concentration accurately measured, supporting its role in pharmaceutical research and development.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Biological Sample Analysis

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for the quantification of small molecules in complex biological matrices due to its inherent selectivity, sensitivity, and speed. A hypothetical, yet representative, LC-MS/MS method for the determination of this compound in preclinical animal plasma and in vitro assay solutions is outlined below.

The development of such a method would involve several key steps, starting with the optimization of chromatographic conditions to achieve efficient separation of the analyte from endogenous matrix components. This would be followed by the fine-tuning of mass spectrometric parameters to ensure sensitive and specific detection.

A typical sample preparation procedure for plasma samples would involve protein precipitation, a common and effective technique for removing high-abundance proteins that can interfere with the analysis. An organic solvent, such as acetonitrile, would be added to the plasma sample to precipitate the proteins. After centrifugation, the supernatant containing the analyte would be collected, evaporated, and reconstituted in a solvent compatible with the mobile phase. For in vitro assay solutions, a simple dilution step might be sufficient.

Chromatographic Conditions

The separation would likely be performed using a reverse-phase C18 column, which is well-suited for retaining and separating moderately polar compounds like this compound. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid to improve peak shape and ionization efficiency) and an organic component (e.g., acetonitrile or methanol) would be employed.

Table 1: Hypothetical LC-MS/MS Method Parameters for this compound Analysis

ParameterCondition
Liquid Chromatography
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored Transition (MRM)Precursor Ion > Product Ion (Specific m/z to be determined)
Collision EnergyOptimized for maximum fragment intensity
Dwell Time100 ms

Mass Spectrometric Detection

Detection would be carried out using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte. The precursor ion would correspond to the protonated molecule of this compound ([M+H]⁺), and the product ion would be a characteristic fragment generated through collision-induced dissociation. The selection of a suitable internal standard, a compound with similar physicochemical properties to the analyte, would be crucial for accurate quantification, compensating for any variability in sample preparation and instrument response.

Method validation would be performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effect to ensure the reliability of the data generated from preclinical animal samples and in vitro assays.

Electrochemical and Spectrophotometric Methods for Detection and Quantification

While LC-MS/MS is a powerful tool, electrochemical and spectrophotometric methods can offer alternative or complementary approaches for the detection and quantification of this compound, particularly in simpler matrices or for specific applications.

Electrochemical Methods

The electroactive nature of the benzo[d]isothiazole core and the amine substituent suggests that electrochemical methods, such as cyclic voltammetry or differential pulse voltammetry, could be developed for the detection of this compound. These techniques measure the current response of a molecule to a varying potential.

A hypothetical electrochemical sensor could be fabricated using a modified electrode, for instance, a glassy carbon electrode modified with nanomaterials (e.g., carbon nanotubes or graphene) to enhance the electrochemical signal and lower the detection limit. The oxidation or reduction potential of this compound would be determined, and this characteristic potential would provide selectivity. The relationship between the peak current and the concentration of the analyte would form the basis for quantification.

Table 2: Potential Parameters for Electrochemical Detection of this compound

ParameterDescription
Technique Differential Pulse Voltammetry
Working Electrode Modified Glassy Carbon Electrode
Reference Electrode Ag/AgCl
Counter Electrode Platinum Wire
Supporting Electrolyte Phosphate Buffer Solution (pH to be optimized)
Potential Range To be determined based on voltammetric behavior
Pulse Amplitude 50 mV
Pulse Width 50 ms

Spectrophotometric Methods

UV-Visible spectrophotometry is a widely accessible technique that can be used for the quantification of compounds that possess a chromophore. The aromatic structure of this compound indicates that it should absorb light in the ultraviolet or visible region of the electromagnetic spectrum.

To develop a spectrophotometric method, the absorption spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) would be recorded to identify the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance at this wavelength is directly proportional to the concentration of the compound. A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations. This curve would then be used to determine the concentration of the analyte in unknown samples. While less selective than chromatographic methods, spectrophotometry can be a rapid and cost-effective technique for the analysis of relatively pure samples or for monitoring reaction kinetics.

Emerging Non Biological Applications and Future Research Trajectories for 7 Fluorobenzo D Isothiazol 3 Amine

Role of 7-Fluorobenzo[d]isothiazol-3-amine as a Versatile Building Block in Complex Organic Synthesis

The unique combination of a reactive amine group and a fluorine-substituted aromatic system makes this compound a promising starting material for the synthesis of more elaborate molecular architectures.

Precursor for Advanced Heterocyclic Scaffolds and Chiral Compounds

The primary amine functionality at the 3-position of the benzisothiazole ring is a key handle for a variety of chemical transformations. It can readily undergo reactions such as acylation, alkylation, and condensation to build more complex heterocyclic systems. wikipedia.orglibretexts.orgopenstax.orgyoutube.com For instance, reaction with dicarbonyl compounds or their equivalents could lead to the formation of fused pyrimidine (B1678525) or pyrazine (B50134) rings, structures that are prevalent in medicinal chemistry and functional dyes.

Furthermore, the amine group provides a strategic point for the introduction of chirality. Resolution of the racemic amine or its derivatives can provide access to enantiomerically pure building blocks. These chiral amines can then be utilized in the synthesis of asymmetric ligands or catalysts. The fluorine atom at the 7-position can play a crucial role in these applications by modulating the electronic properties and conformational preferences of the resulting chiral molecules, potentially leading to enhanced stereoselectivity in catalyzed reactions. beilstein-journals.org

Table 1: Potential Reactions for Heterocycle Synthesis from this compound

Reactant ClassPotential Product ScaffoldSignificance
1,3-DicarbonylsPyrimido[2,1-b]benzothiazolesBiologically active heterocycles
α-HaloketonesImidazo[2,1-b]benzothiazolesFluorescent compounds, potential ligands
IsothiocyanatesThio-ureas, subsequently cyclizedPrecursors to further heterocyclic systems
Chiral auxiliariesDiastereomeric amides/iminesSeparation of enantiomers

Ligand Design for Catalytic Systems (e.g., metal catalysis, organocatalysis)

The development of novel ligands is a cornerstone of modern catalysis. This compound can serve as a foundational scaffold for new ligand classes. The amine group can be readily functionalized to introduce phosphine, carboxylate, or other coordinating groups, creating bidentate or multidentate ligands. nsf.gov

In organocatalysis , the amine group itself can act as a catalytic site, for instance, in enamine or iminium ion catalysis. Furthermore, the benzisothiazole backbone can serve as a rigid scaffold to position other catalytic functionalities, creating a well-defined chiral environment for asymmetric transformations. The fluorine atom could enhance the stability and modulate the acidity/basicity of the active catalytic species. beilstein-journals.org

Exploration of this compound in Materials Science

The unique electronic and structural features of this compound also make it an attractive candidate for incorporation into advanced materials.

Incorporation into Polymeric Systems for Novel Functional Materials

The primary amine group of this compound allows for its incorporation into various polymer backbones or as a pendant group. For example, it can be polymerized with diacyl chlorides or diepoxides to form polyamides or polyepoxides, respectively. The resulting polymers would possess the inherent properties of the fluorinated benzisothiazole unit.

The presence of the fluorine atom is expected to impart several desirable properties to these polymers, including:

Thermal Stability: The strong carbon-fluorine bond can enhance the thermal and oxidative stability of the polymer. numberanalytics.com

Chemical Resistance: Fluorinated polymers are often more resistant to chemical attack.

Low Surface Energy: This can lead to materials with hydrophobic and oleophobic properties.

Unique Optoelectronic Properties: The benzisothiazole core is a heteroaromatic system that can exhibit fluorescence. The fluorine substituent can modulate the emission and absorption characteristics.

Table 2: Potential Polymer Systems Incorporating this compound

Polymerization MethodMonomer TypePotential Polymer ClassExpected Properties
PolycondensationDiamine with Diacyl ChloridesPolyamideHigh thermal stability, chemical resistance
PolyadditionDiamine with DiepoxidesPolyepoxideGood adhesion, mechanical strength
Post-polymerization functionalizationAmine reaction with functional polymerPendant-functionalized polymerTunable properties based on backbone

Applications in Supramolecular Chemistry and Self-Assembly Processes

The structure of this compound is well-suited for directing the formation of ordered supramolecular assemblies. The amine group is a strong hydrogen bond donor, while the nitrogen atom of the isothiazole (B42339) ring and the fluorine atom can act as hydrogen bond acceptors. acs.orgnih.gov This combination of donor and acceptor sites can lead to the formation of well-defined hydrogen-bonding networks, driving the self-assembly of the molecules into one-, two-, or three-dimensional structures.

The fluorine atom can also participate in other non-covalent interactions, such as halogen bonding and dipole-dipole interactions, which can further influence the packing of the molecules in the solid state. acs.orgnih.gov The study of the crystal structure of this compound and its derivatives could reveal novel supramolecular synthons that can be exploited in the design of crystalline materials with specific properties, such as nonlinear optical activity or porosity. acs.org

Future Directions in Synthetic Methodology for Fluorinated Benzisothiazoles

While the potential applications of this compound are vast, their realization depends on the availability of efficient and scalable synthetic routes. Current methods for the synthesis of benzisothiazoles often involve multi-step procedures with harsh reaction conditions. mdpi.com Future research in this area should focus on the development of more sustainable and efficient synthetic methodologies.

Key areas for future development include:

C-H Functionalization: Direct C-H fluorination of the benzisothiazole core would be a highly atom-economical approach to access 7-fluorinated derivatives.

Flow Chemistry: The use of microreactor technology could enable better control over reaction parameters, leading to higher yields and purity, especially for potentially hazardous reactions.

Biocatalysis: The use of enzymes for the stereoselective synthesis of chiral aminobenzisothiazoles could provide an environmentally friendly alternative to traditional chemical methods.

Novel Cyclization Strategies: The development of new catalytic systems for the formation of the isothiazole ring from readily available starting materials would be highly beneficial.

The exploration of these new synthetic avenues will be crucial for unlocking the full potential of this compound and related compounds in the development of new technologies.

Flow Chemistry Approaches and Automated Synthesis Techniques

The application of flow chemistry and automated synthesis for the production of this compound and its derivatives represents a significant advancement over traditional batch processes. These modern techniques offer enhanced control over reaction parameters, leading to improved yields, higher purity, and safer handling of hazardous reagents.

Continuous-flow synthesis has been successfully employed for the preparation of various heterocyclic compounds, including condensed benzothiazoles, which share a structural resemblance to this compound. For instance, a multistep continuous-flow protocol has been developed for the synthesis of novel tricyclic benzothiazoles fused with furo- and thieno-rings. This process involves key reaction steps such as ring closures and nitro group reductions, which are analogous to the synthetic strategies for this compound. The use of flow reactors allows for precise temperature and pressure control, which is crucial for managing exothermic reactions and handling unstable intermediates. Furthermore, the integration of in-line purification techniques, such as solid-phase extraction cartridges, can streamline the entire synthesis, minimizing manual handling and potential for exposure.

Automated synthesis platforms, often coupled with flow chemistry systems, enable the rapid optimization of reaction conditions and the generation of compound libraries for screening purposes. By systematically varying parameters such as reagent stoichiometry, residence time, and temperature, these automated systems can efficiently identify the optimal conditions for the synthesis of this compound and its analogues. This approach not only accelerates the research and development process but also facilitates a more data-rich understanding of the reaction landscape.

ParameterBatch SynthesisFlow Synthesis
Reaction Control Limited control over temperature and mixing gradients.Precise control over temperature, pressure, and mixing.
Safety Handling of large quantities of hazardous materials.Smaller reaction volumes at any given time, reducing risk.
Scalability Often requires re-optimization for scale-up.More straightforward scalability by extending reaction time.
Purity May require multiple purification steps.In-line purification can lead to higher purity products directly.
Reproducibility Can be variable between batches.Generally higher due to consistent reaction conditions.

Machine Learning-Guided Synthesis Design and Reaction Prediction

The integration of machine learning (ML) into synthetic chemistry is revolutionizing how synthetic routes are designed and optimized. For a target molecule like this compound, ML algorithms can be employed to predict viable synthetic pathways and reaction outcomes, thereby accelerating the discovery of novel and efficient synthetic methods.

Retrosynthetic analysis, a cornerstone of synthetic planning, is increasingly being augmented by ML models. These models are trained on vast databases of known chemical reactions and can propose disconnections of a target molecule into simpler, commercially available starting materials. For this compound, an ML model could suggest various retrosynthetic pathways, potentially highlighting novel strategies that a human chemist might overlook. For example, a sequence-to-sequence model, similar to those used in language translation, can "translate" the structure of the product (this compound) into its constituent reactants. nih.gov

Furthermore, ML models can predict the success or failure of a given reaction, as well as optimize reaction conditions. By analyzing features of the reactants, reagents, and solvents, these models can predict the yield of a reaction, helping chemists to prioritize experiments and avoid unpromising routes. The use of transfer learning, where a model is pre-trained on a large dataset of general chemical reactions and then fine-tuned on a smaller, more specific dataset (e.g., reactions for forming fluorinated heterocycles), has shown to significantly improve prediction accuracy. nih.gov This approach could be particularly valuable for a specialized molecule like this compound, where specific experimental data may be limited.

ML ApplicationDescriptionRelevance to this compound
Retrosynthesis Prediction AI models propose synthetic routes by breaking down the target molecule.Suggests novel and efficient pathways to synthesize the core benzo[d]isothiazole scaffold.
Reaction Outcome Prediction Predicts the products and yields of a chemical reaction.Helps in selecting the most promising synthetic strategies and avoiding failed experiments.
Condition Optimization Optimizes reaction parameters like temperature, solvent, and catalyst.Fine-tunes the synthesis for higher yield and purity.
De Novo Design Generates novel molecular structures with desired properties.Could be used to design analogues of this compound with enhanced properties.

Theoretical Predictions for Novel Reactivities and Properties of this compound Analogues

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to predict the reactivity and properties of novel molecules, including analogues of this compound. These theoretical studies can guide the synthesis of new compounds with tailored characteristics for various non-biological applications.

By calculating molecular orbital energies, electron density distributions, and other quantum chemical descriptors, it is possible to predict the most likely sites for electrophilic or nucleophilic attack on the this compound scaffold. This information is invaluable for designing new reactions and functionalizing the molecule at specific positions. For instance, DFT calculations can help in understanding how the fluorine atom at the 7-position influences the electronic properties and reactivity of the entire molecule, potentially directing substitution reactions to other parts of the ring system.

Furthermore, computational methods can be used to predict the properties of a wide range of virtual analogues of this compound. By systematically modifying the substituents on the benzo[d]isothiazole core, it is possible to screen for compounds with desirable electronic, optical, or material properties. This in silico screening can significantly reduce the experimental effort required to discover new functional materials. For example, theoretical calculations could identify analogues with specific absorption and emission spectra, making them candidates for organic light-emitting diodes (OLEDs) or fluorescent probes.

Computational MethodPredicted PropertyApplication for Analogues
Density Functional Theory (DFT) Electron density, molecular orbitals, reaction barriers.Predicting reactivity, designing new synthetic routes.
Time-Dependent DFT (TD-DFT) Electronic absorption and emission spectra.Designing new dyes, fluorescent markers, and OLED materials.
Molecular Dynamics (MD) Conformational analysis, intermolecular interactions.Understanding solubility, and interactions with surfaces or polymers.
Quantitative Structure-Property Relationship (QSPR) Correlation of structure with physical properties.Predicting properties like boiling point, and solubility for novel analogues.

Environmental Chemistry Considerations and Degradation Pathways of this compound in various media

Understanding the environmental fate and degradation pathways of this compound is crucial for assessing its potential environmental impact. The presence of a fluorinated aromatic ring and a sulfur-containing heterocycle suggests that its environmental behavior will be complex, involving both biotic and abiotic degradation processes.

Abiotic Degradation:

Photodegradation is likely to be a significant abiotic degradation pathway for this compound in aqueous environments and on surfaces exposed to sunlight. The aromatic system can absorb UV radiation, leading to the formation of excited states that can undergo various reactions, including cleavage of the isothiazole ring or defluorination. The presence of photosensitizers in the environment, such as dissolved organic matter, could accelerate this process.

Biotic Degradation:

Microbial degradation is expected to play a key role in the breakdown of this compound in soil and water. The degradation of benzothiazoles by microorganisms has been studied, and common initial transformation steps include hydroxylation of the benzene (B151609) ring. nih.gov For this compound, it is plausible that microorganisms could initially hydroxylate the benzene ring, followed by ring cleavage. The carbon-fluorine bond is generally strong and resistant to cleavage, which may lead to the accumulation of fluorinated intermediates. However, some microorganisms have been shown to be capable of defluorination, although this is often a slow process. The degradation of a related pesticide, Dufulin, which contains a fluorobenzaldehyde moiety, was found to be largely governed by microbial processes, with half-lives varying significantly depending on soil type and conditions. nih.gov

The sulfur atom in the isothiazole ring is also a target for microbial metabolism. Sulfur-oxidizing bacteria could potentially oxidize the sulfide (B99878) to sulfoxide (B87167) and then to sulfone, which could facilitate ring opening. wikipedia.org

Degradation ProcessMediaPotential Transformation Products
Photodegradation Water, Soil SurfaceHydroxylated derivatives, ring-opened products, defluorinated compounds.
Microbial (Aerobic) Soil, WaterHydroxylated benzisothiazoles, catechols, ring cleavage products, potentially fluorinated metabolites.
Microbial (Anaerobic) Sediments, Anoxic zonesLikely slower degradation, potential for reductive defluorination under specific conditions.

It is important to note that the specific degradation pathways and rates for this compound will depend on a variety of environmental factors, including pH, temperature, microbial community composition, and the presence of other organic and inorganic substances.

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